1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride
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Overview
Description
1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride is a chemical compound with the molecular formula C13H28ClN3. This compound is known for its unique structure, which includes a piperazine ring substituted with a bis(diethylamino)methylidene group. It is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride typically involves the reaction of piperazine with diethylamine and formaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Piperazine} + \text{Diethylamine} + \text{Formaldehyde} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The pathways involved may include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- 1-[Bis(dimethylamino)methylidene]-4-methylpiperazin-1-ium chloride
- 1-[Bis(diethylamino)methylidene]-4-ethylpiperazin-1-ium chloride
- 1-[Bis(diethylamino)methylidene]-4-phenylpiperazin-1-ium chloride
Uniqueness
1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride is unique due to its specific substitution pattern on the piperazine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
89609-79-0 |
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Molecular Formula |
C14H31ClN4 |
Molecular Weight |
290.87 g/mol |
IUPAC Name |
N,N,N',N'-tetraethyl-1-(4-methylpiperazin-1-ium-1-ylidene)methanediamine;chloride |
InChI |
InChI=1S/C14H31N4.ClH/c1-6-16(7-2)14(17(8-3)9-4)18-12-10-15(5)11-13-18;/h6-13H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
WWWIAIJVFKMLBV-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC)C(=[N+]1CCN(CC1)C)N(CC)CC.[Cl-] |
Origin of Product |
United States |
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